molecular formula C9H16O3 B3377484 Tert-butyl 2-methyl-4-oxobutanoate CAS No. 132195-93-8

Tert-butyl 2-methyl-4-oxobutanoate

Cat. No. B3377484
CAS RN: 132195-93-8
M. Wt: 172.22 g/mol
InChI Key: PWGOVYXBFXJPQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-methyl-4-oxobutanoate is a chemical compound with the molecular formula C9H16O3 . It is also known as Butanoic acid, 2-methyl-4-oxo-, 1,1-dimethylethyl ester .


Molecular Structure Analysis

The molecular structure of Tert-butyl 2-methyl-4-oxobutanoate consists of 9 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The molecular weight of this compound is 172.22 .


Physical And Chemical Properties Analysis

Tert-butyl 2-methyl-4-oxobutanoate has a predicted boiling point of 223.9±23.0 °C and a predicted density of 0.965±0.06 g/cm3 .

Scientific Research Applications

Chemical Transformations

The tert-butyl group, which is part of the Tert-butyl 2-methyl-4-oxobutanoate molecule, is known for its unique reactivity pattern. This crowded group is often used in various chemical transformations .

Biosynthetic and Biodegradation Pathways

The tert-butyl group is also relevant in nature. It plays a role in certain biosynthetic and biodegradation pathways. This suggests that Tert-butyl 2-methyl-4-oxobutanoate could potentially be used in studies related to these biological processes .

Biocatalytic Processes

Given its unique properties, the tert-butyl group could potentially be used in biocatalytic processes. This could make Tert-butyl 2-methyl-4-oxobutanoate a valuable compound in the field of biocatalysis .

Synthesis of Chiral Intermediates

Tert-butyl 2-methyl-4-oxobutanoate could potentially play a crucial role in the synthesis of chiral intermediates.

Acetonization

Tert-butyl 2-methyl-4-oxobutanoate could potentially be used in acetonization processes .

Boc Protection

Tert-butyl 2-methyl-4-oxobutanoate could potentially be used in Boc protection processes .

Safety and Hazards

Tert-butyl 2-methyl-4-oxobutanoate is classified as a hazardous substance. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

tert-butyl 2-methyl-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-7(5-6-10)8(11)12-9(2,3)4/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGOVYXBFXJPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-methyl-4-oxobutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-methyl-4-oxobutanoate
Reactant of Route 2
Tert-butyl 2-methyl-4-oxobutanoate
Reactant of Route 3
Tert-butyl 2-methyl-4-oxobutanoate
Reactant of Route 4
Tert-butyl 2-methyl-4-oxobutanoate
Reactant of Route 5
Tert-butyl 2-methyl-4-oxobutanoate
Reactant of Route 6
Tert-butyl 2-methyl-4-oxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.